

# elemicin pharmacological properties

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## Compound Focus: Elemicin

CAS No.: 487-11-6

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## Introduction and Chemical Profile

**Elemicin** (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene) is a natural **phenylpropene** and **alkenylbenzene** found in various plants' essential oils, notably nutmeg (*Myristica fragrans*), mace, parsley, and elemi tree resin [1] [2]. It is a structural analog of other biologically active alkenylbenzenes like myristicin, safrole, and methyleugenol, differing primarily in the methoxy substitution pattern on its benzene ring [2]. Its molecular formula is  $C_{12}H_{16}O_3$ , with a molar mass of 208.25 g/mol [1] [3].

## Natural Occurrence and Sources

**Elemicin** is named after the **elemi tree** (*Canarium luzonicum*), where it was first identified [1]. The table below summarizes its concentration in key natural sources.

Source	Scientific Name	Part of Plant	Approximate Elemicin Content	Key References
Nutmeg	<i>Myristica fragrans</i>	Seed (nut)	0.3% - 4.6% of essential oil	[1] [2]
Mace	<i>Myristica fragrans</i>	Dried aril	Up to 10.5% of essential oil	[1]
Elemi	<i>Canarium luzonicum</i>	Resin	10.6% of essential oil	[1] [4]

Source	Scientific Name	Part of Plant	Approximate Elemicin Content	Key References
Ginger Grass	<i>Cymbopogon martini</i>	Grass	17.77% of essential oil	[4]
Zingiber niveum	<i>Zingiber niveum</i>	Root & Rhizome	60.97% of essential oil	[4]
Parsley	<i>Petroselinum crispum</i>	Seed	2.64% of essential oil	[4]

## Quantitative Pharmacological Data

The following table consolidates key quantitative findings from experimental studies on **elemicin's** biological activities.

Pharmacological Activity	Experimental Model	Key Quantitative Findings / Effective Concentrations	Proposed Mechanism / Notes	References
<b>Cytotoxicity &amp; Genotoxicity</b>	HepG2 cells (in vitro)	Induced cytotoxicity; ameliorated by N-acetylcysteine (NAC).	Metabolic activation to <b>1'-hydroxyelemicin</b> is critical. Depletion of cysteine increased toxicity.	[5]
	Mouse & Rat Models	Evidence of genotoxicity and DNA adduct formation.	Metabolic activation leads to reactive intermediates.	[5]
<b>Antimicrobial Activity</b>	<i>Candida</i> spp. (Fungi)	Showed moderate antifungal activity.	Potential disruption of fungal cell membrane.	[6]
	Methicillin-resistant	Crude nutmeg extract (high in	Synergized with ciprofloxacin,	[7]

Pharmacological Activity	Experimental Model	Key Quantitative Findings / Effective Concentrations	Proposed Mechanism / Notes	References
	<i>Staphylococcus aureus</i> (MRSA)	elemicin) acted as an efflux pump inhibitor (EPI).	reversing antibiotic resistance.	
<b>Antioxidant Activity</b>	In vitro & In vivo studies	Increased activity of antioxidant enzymes (catalase, SOD, glutathione peroxidase).	Decreased lipid peroxidation levels.	[8]
<b>Psychoactive Potential</b>	Rat Model (in vivo)	Intraperitoneal injection (80 mg/kg) showed agonist effects on 5-HT <sub>2A</sub> receptor.	Effects may be due to psychedelic, mescaline-like metabolites. Human data is lacking.	[4]
<b>Enzyme Inhibition</b>	In vitro assays	Inhibited <b>Stearoyl-CoA Desaturase 1 (SCD1)</b> .	Requires metabolic activation.	[1]

## Detailed Experimental Protocols

To aid in the replication and design of future studies, here are detailed methodologies from key cited experiments.

### Protocol: Investigation of Metabolic Activation and Cytotoxicity in HepG2 Cells [5]

This study elucidated the role of metabolic activation in **elemicin**-induced cytotoxicity.

- **1. Cell Culture:** Human hepatoma HepG2 cells were maintained in DMEM or RPMI-1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin,

at 37°C in a 5% CO<sub>2</sub> atmosphere.

- **2. Cytotoxicity Assay (MTT):**

- Cells were seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells were exposed to various concentrations of **elemicin** or its metabolite, 1'-hydroxy**elemicin**, for a specified duration.
- To test the protective role of thiols, some cells were pre-treated with N-acetylcysteine (NAC) or depleted of intracellular cysteine by pre-treatment with diethyl maleate (DEM).
- MTT reagent was added to each well and incubated to allow formazan crystal formation.
- The crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.

- **3. Enzyme Identification (Recombinant CYP Screening):**

- Incubation: **Elemicin** was incubated with NADPH-fortified individual recombinant human cytochrome P450 (CYP) enzymes (including CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4).
- Analysis: The formation of the specific metabolite, 1'-hydroxy**elemicin**, was quantified using UPLC-QTOF-MS to identify which CYP isoforms were most responsible for the metabolic activation.

- **4. In vivo Metabolite Identification:**

- Mice (C57BL/6J) were orally administered **elemicin** (100 mg/kg) or 1'-hydroxy**elemicin** (100 mg/kg), suspended in a 0.5% CMC-Na solution.
- Blood and urine samples were collected at predetermined time points.
- Samples were prepared via protein precipitation with acetonitrile and analyzed using UPLC-QTOF-MS to identify and characterize metabolites, including cysteine and NAC conjugates of the reactive intermediate.

## Protocol: Evaluation of Efflux Pump Inhibition in MRSA [7]

This protocol details how nutmeg extracts containing **elemicin** were tested for their ability to inhibit bacterial efflux pumps and resensitize MRSA to antibiotics.

- **1. Preparation of Test Materials:**

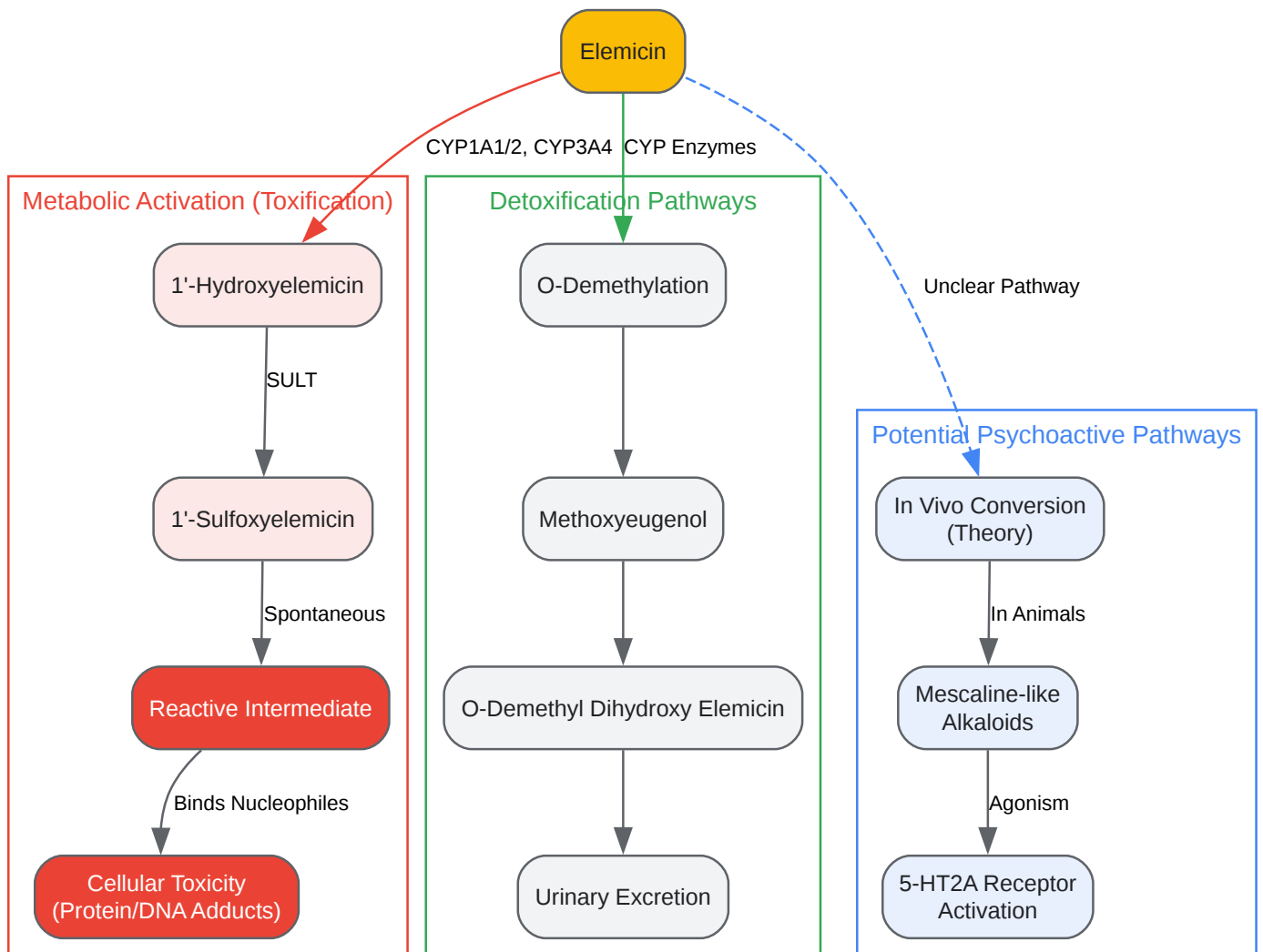
- **Crude Extract (CE):** Nutmeg seeds were powdered and extracted with acetone. The yield was typically around 5.15%.
- **Essential Oil (EO):** Obtained from powdered nutmeg seeds via hydrodistillation, with a yield of about 2.47%.
- **Chemical Characterization:** The chemical composition of CE and EO was determined using Gas Chromatography-Mass Spectrometry (GC/MS). **Elemicin** was identified as a major component.

- **2. Checkerboard Synergy Assay:**

- Bacterial strains (clinical MRSA isolates and control strains) were grown to the mid-logarithmic phase.
- The minimum inhibitory concentration (MIC) of ciprofloxacin alone and in combination with serial dilutions of CE or EO was determined in 96-well plates.
- The Fractional Inhibitory Concentration (FIC) index was calculated to determine synergy ( $FIC \leq 0.5$ ), indifference, or antagonism.
- **3. Efflux Pump Inhibition Assay:**
  - MRSA strains were grown and exposed to sub-inhibitory concentrations of CE or EO in the presence of ciprofloxacin.
  - The intracellular accumulation of the antibiotic, often using a fluorescent dye like ethidium bromide as a proxy, was measured with and without the test extracts. An increase in fluorescence indicates inhibition of the efflux pump and greater intracellular drug retention.
  - Gene expression of efflux pumps like *norA* and *mepA* could be analyzed via RT-qPCR to confirm the mechanism at the transcriptional level.

## Metabolic Pathways and Mechanisms of Action

**Elemicin's** pharmacological and toxicological effects are primarily driven by its metabolism. The following diagram illustrates the key metabolic pathways, highlighting both detoxification and metabolic activation routes.



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Diagram 1: **Elemicin**'s key metabolic fates include bioactivation leading to toxicity and potential pathways for psychoactive effects.

## Key Mechanisms Explained

- **Metabolic Activation & Toxicity:** The predominant mechanism for **elemicin**'s cytotoxicity and genotoxicity is its **bioactivation** [2] [5]. This is initiated primarily by cytochrome P450 enzymes (notably CYP1A1, CYP1A2, and CYP3A4), which catalyze 1'-hydroxylation to form **1'-hydroxyelemicin**. This metabolite is further converted by sulfotransferases (SULTs) into a highly reactive **allylic sulfate ester** (1'-sulfoxy**elemicin**). This unstable intermediate can bind covalently to

cellular nucleophiles, including proteins and DNA, forming adducts that lead to cell damage, genotoxicity, and carcinogenic potential [2] [5].

- **Psychoactive Potential:** The psychoactivity of **elemicin** remains a point of research and debate. Some animal studies suggest it or its metabolites act as **agonists at the 5-HT2A serotonin receptor**, similar to classic psychedelics like LSD and mescaline [1] [4]. It has been theorized that **elemicin** could be metabolized in vivo into mescaline-like alkaloids, though this pathway is not well-established in humans [4]. The overall psychoactive profile of nutmeg ingestion in humans is often described as more deliriant and unpleasant than psychedelic, which may be due to a combination of various compounds and their complex metabolism [1] [9].
- **Antimicrobial Mechanisms: Elemicin**, as a component of essential oils, is thought to exert antimicrobial activity by disrupting the microbial cell membrane. Its hydrophobic nature allows it to partition into the lipid bilayer, compromising membrane integrity and leading to leakage of intracellular contents and cell death [6]. Furthermore, as part of nutmeg crude extract, it has been shown to function as an **efflux pump inhibitor (EPI)** in MRSA, synergizing with antibiotics like ciprofloxacin by increasing their intracellular accumulation [7].

## Research Gaps and Future Directions

Despite the existing data, significant knowledge gaps impede a full safety assessment and therapeutic development of **elemicin**.

- **Lack of Carcinogenicity Data:** Unlike its structural analogs safrole and methyleugenol, **elemicin** has not been subjected to long-term carcinogenicity studies, which are critical for a comprehensive risk evaluation [2].
- **Uncertainty in Psychoactive Mechanisms:** The exact metabolites responsible for the purported psychoactive effects in humans and their primary molecular targets remain poorly characterized [1] [4].
- **Insufficient Reproductive Toxicity Data:** Reliable data on the potential reproductive and developmental toxicity of **elemicin** is currently missing [2].
- **Human-Relevant Toxicokinetics:** More research is needed to quantify human exposure and metabolism, particularly from dietary sources, and to extrapolate the in vitro findings on metabolic activation to real-world human health risks [2] [5].

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